PEG-3 stearamine

Description

Contextualization within the Class of Ethoxylated Fatty Amines

Ethoxylated fatty amines are a broad category of non-ionic surfactants derived from fatty amines, which are themselves typically produced from fatty acids of natural origin, such as those found in vegetable or animal fats. ataman-kimya.comatamanchemicals.com The production process involves the reaction of a primary fatty amine with ethylene (B1197577) oxide, a process known as ethoxylation. atamanchemicals.comtue.nl This reaction introduces polyoxyethylene chains onto the amine group, and the length of these chains can be controlled to produce a wide array of surfactants with varying properties. venus-goa.com

The general structure of an ethoxylated fatty amine can be represented as R-N( (CH₂CH₂O)ₓH) ( (CH₂CH₂O)yH), where R is a long-chain alkyl group (the "fatty" component), and x and y represent the number of ethylene oxide units. researchgate.net PEG-3 stearamine fits into this class with R being the C18H37 (stearyl) group and the average sum of x and y being 3.

The properties of ethoxylated fatty amines are highly dependent on two main structural features:

The length of the alkyl chain (R group): Longer chains impart greater hydrophobicity.

The degree of ethoxylation (the number of ethylene oxide units): A higher degree of ethoxylation increases the hydrophilicity of the molecule. venus-goa.com

This versatility allows for the fine-tuning of their surfactant properties, such as their ability to act as emulsifiers, dispersing agents, and wetting agents. ataman-kimya.comatamanchemicals.com Depending on the degree of ethoxylation and the pH of the system, these compounds can also exhibit cationic surfactant characteristics. ataman-kimya.com

Evolution of Research Trajectories for Alkyl Poly(ethylene glycol) Amine Derivatives

Research into alkyl poly(ethylene glycol) amine derivatives has evolved significantly, driven by the need for advanced materials with tailored properties for specific applications. Initially, the focus was on their fundamental surfactant properties and their use in industrial processes like textile manufacturing, ore flotation, and as corrosion inhibitors. ataman-kimya.comatamanchemicals.com

More recent research has delved into more sophisticated applications, particularly in the biomedical and pharmaceutical fields. The ability to conjugate poly(ethylene glycol) to various molecules, a process known as PEGylation, has been a major driver of this research. nih.govthermofisher.com Amine-terminated PEGs are particularly valuable as they can be readily reacted with other molecules to form stable conjugates. mdpi.com

Current research trajectories for these derivatives include:

Drug Delivery Systems: The amphiphilic nature of these molecules makes them ideal candidates for forming micelles and other nanostructures that can encapsulate and deliver drugs. mdpi.com

Bioconjugation: Amine-functionalized PEGs are used to modify proteins, peptides, and other bioactive molecules to improve their solubility, stability, and pharmacokinetic profiles. nih.govmdpi.com

Gene Delivery: Cationic derivatives are being investigated for their ability to complex with and deliver nucleic acids into cells.

Advanced Materials: These compounds are being incorporated into the design of novel hydrogels, coatings, and other functional materials. mdpi.com

The synthesis of these derivatives has also seen advancements, with researchers developing more efficient and selective methods to produce well-defined structures. mdpi.commdpi.com This includes strategies for creating heterobifunctional PEGs, which have different reactive groups at each end of the polymer chain, further expanding their utility in creating complex molecular architectures. mdpi.com

Fundamental Academic Significance of Amphiphilic Surfactants in Engineered Systems Research

Amphiphilic surfactants are molecules that possess both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. This dual nature is the cornerstone of their academic and industrial importance, as it drives their self-assembly into a variety of organized structures in solution, such as micelles, vesicles, and bilayers. acs.org

The fundamental significance of these surfactants in engineered systems research stems from their ability to:

Reduce Surface and Interfacial Tension: Surfactants accumulate at interfaces (e.g., air-water, oil-water) and lower the energy of these interfaces. This property is crucial in processes like emulsification, foaming, and wetting. venus-goa.com

Enable Solubilization: The hydrophobic cores of surfactant micelles can encapsulate nonpolar substances, allowing them to be dispersed in aqueous solutions. This is the principle behind detergency and is also exploited in drug delivery. acs.org

Direct the Formation of Nanostructures: The self-assembly of surfactants can be used as a template to create a wide range of nanomaterials with controlled size and shape. acs.org

Modify Surface Properties: Surfactants can adsorb onto solid surfaces, altering their properties, such as making them more hydrophilic or hydrophobic. ataman-kimya.com

In the context of engineered systems, the ability to design and synthesize surfactants with specific molecular architectures allows for precise control over these phenomena. rsc.org For instance, by varying the size of the hydrophilic head group and the hydrophobic tail, researchers can influence the geometry of the self-assembled structures. acs.org This has led to the development of "supra-amphiphiles" and other complex surfactant systems with responsive behaviors, where the self-assembly can be triggered or altered by external stimuli like pH, temperature, or light. rsc.orggla.ac.uk

The study of amphiphilic surfactants, therefore, provides a fundamental platform for understanding and controlling molecular interactions at interfaces, which is a key aspect of many engineered systems, from consumer products to advanced biomedical devices.

Properties

CAS No. |

61670-56-2 |

|---|---|

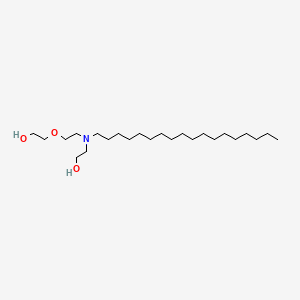

Molecular Formula |

C24H51NO3 |

Molecular Weight |

401.7 g/mol |

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethyl-octadecylamino]ethanol |

InChI |

InChI=1S/C24H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-21-26)20-23-28-24-22-27/h26-27H,2-24H2,1H3 |

InChI Key |

ODBCUKKSMRQNCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCO)CCOCCO |

Origin of Product |

United States |

Synthetic Pathways and Advanced Derivatization Strategies for Peg 3 Stearamine

Methodologies for Poly(ethylene glycol) Chain Integration with Stearyl Amine Scaffolds

The synthesis of PEG-3 Stearamine, a molecule combining a hydrophobic stearyl tail with a short, hydrophilic poly(ethylene glycol) (PEG) chain, is primarily achieved through the ethoxylation of stearyl amine. atamanchemicals.com This process involves the sequential addition of ethylene (B1197577) oxide (EO) monomers to the primary amine. atamanchemicals.comchalmers.se Stearyl amine, a primary fatty amine, possesses two reactive hydrogen atoms on its nitrogen, allowing for the addition of ethylene oxide units. chalmers.se The reaction is a nucleophilic ring-opening of the ethylene oxide epoxide, catalyzed under specific conditions. wikipedia.org

However, the process yields a di-chain material where two PEG chains are attached to the nitrogen atom. wikipedia.org

The ethoxylation of fatty amines is a highly exothermic and autocatalytic process that requires careful control of reaction parameters to ensure safety, achieve the desired product, and maximize yield. wikipedia.orgtue.nl Key parameters include temperature, pressure, and the use of catalysts. Industrial ethoxylation is typically performed by passing ethylene oxide gas through the fatty amine substrate at elevated temperatures and pressures. wikipedia.org

To begin the process, the fatty amine is preheated in the reactor, and a vacuum is applied to remove air and water. chalmers.se The removal of these components is critical as they can initiate unwanted side reactions, leading to the formation of byproducts such as polyethylene (B3416737) glycols (PEGs). chalmers.sesemanticscholar.org The reaction is highly temperature-dependent; ethoxylation of fatty amines at high temperatures without a catalyst tends to halt after the addition of approximately two moles of ethylene oxide due to thermodynamic limitations. chalmers.se For the synthesis of this compound, which requires the addition of three EO units, lower temperatures are necessary to facilitate further chain elongation. chalmers.se Vigorous mixing is also essential to ensure even distribution of the gaseous ethylene oxide within the liquid amine, promoting a uniform product. chalmers.se

The following table summarizes key parameters and their effects on the ethoxylation of fatty amines:

Table 1: Ethoxylation Reaction Parameter Optimization

| Parameter | Condition/Value | Rationale and Impact on Yield |

|---|---|---|

| Temperature | 120-180 °C | Reaction rate is highly temperature-dependent. wikipedia.orggoogle.com Higher temperatures favor faster reactions but can limit chain length to ~2 EO units without a catalyst. chalmers.se |

| Pressure | 1-2 bar | Sufficient pressure is required to maintain ethylene oxide in the reaction phase. wikipedia.org Lower pressure can be beneficial for controlling the reaction. chalmers.se |

| Catalyst | Potassium Hydroxide (KOH) or Sodium spheres | Basic catalysts are commonly used to facilitate the ring-opening of ethylene oxide. wikipedia.orggoogle.com |

| Atmosphere | Vacuum/Inert (Nitrogen) | Removal of water and air is crucial to prevent the formation of byproduct polyethylene glycols (PEGs) and other impurities. chalmers.se |

| Agitation | Vigorous Stirring | Ensures homogenous distribution of ethylene oxide in the amine substrate, leading to a more uniform product distribution. chalmers.se |

Control of Poly(ethylene glycol) Chain Length Distribution

Achieving a specific, short PEG chain length such as in this compound requires precise control over the reaction, as ethoxylation typically produces a distribution of polymer chain lengths (polydispersity). The degree of ethoxylation is a critical factor determining the surfactant properties of the final product. atamanchemicals.com

Temperature is a primary lever for controlling the PEG chain length. As noted, high temperatures can thermodynamically limit the addition to two EO units, making lower temperatures essential for reaching three or more units. chalmers.se The molar ratio of ethylene oxide to stearyl amine is the most direct factor in determining the average chain length. By carefully metering the amount of ethylene oxide introduced into the reactor, the average degree of ethoxylation can be targeted. For short-chain derivatives like PEG-3, this control is particularly critical to avoid the over-addition of EO units. The choice and concentration of the catalyst also play a role in the kinetics of the addition, which in turn affects the final distribution of PEG chain lengths.

Post-Synthetic Modifications and Functionalization of this compound

Once synthesized, the this compound molecule possesses a reactive secondary amine group, which serves as a versatile handle for a wide range of post-synthetic modifications and conjugation chemistries. nih.gov This allows this compound to be used as a building block for more complex molecular architectures.

The secondary amine of this compound is a nucleophile that can participate in numerous conjugation reactions. This reactivity is frequently exploited to attach the molecule to proteins, peptides, nanoparticles, or other therapeutic agents. nih.govbroadpharm.com

Common amine-reactive chemistries include:

Acylation with Activated Esters: N-hydroxysuccinimide (NHS) esters are highly reactive towards primary and secondary amines at a pH of 7-9, forming a stable and irreversible amide bond. broadpharm.comacs.org This is one of the most widely used methods for bioconjugation. acs.org

Reductive Amination: The amine can react with an aldehyde-terminated molecule to form a Schiff base, which is then reduced by a borohydride (B1222165) reagent to create a stable secondary amine linkage. nih.govacs.org This method offers high selectivity and efficiency. nih.gov

Reaction with Isocyanates and Isothiocyanates: These reactions lead to the formation of stable urea (B33335) and thiourea (B124793) linkages, respectively.

The choice of conjugation chemistry depends on the desired stability of the linkage and the functional groups present on the molecule to be conjugated. The kinetics of these reactions can be characterized to optimize for site selectivity and yield. nih.gov

A sophisticated strategy for functionalization involves introducing stimuli-responsive linkers to the amine group of this compound. alfa-chemistry.com These linkers are designed to be stable under physiological conditions but cleave in response to specific triggers found in target environments, such as tumors or specific intracellular compartments. acs.org This "smart" functionalization is critical for applications like controlled drug release. alfa-chemistry.com

Examples of responsive linkers include:

pH-Sensitive Linkers: Linkages such as hydrazones or acetals can be incorporated, which are stable at neutral pH but hydrolyze and cleave in the acidic microenvironment of tumors or endosomes. Amine-functional PEG copolymers can exhibit pH-responsive behavior. alfa-chemistry.com

Redox-Responsive Linkers: Disulfide bonds can be introduced, which are stable in the bloodstream but are rapidly cleaved by the high concentration of reducing agents like glutathione (B108866) inside cells.

Enzyme-Cleavable Linkers: Peptide sequences that are substrates for specific enzymes overexpressed in diseased tissue can be used as linkers, allowing for highly targeted release.

The introduction of these moieties transforms this compound from a simple surfactant into a key component of advanced delivery systems. acs.org

Characterization of Synthetic Products and Impurity Profiling from Synthesis

Thorough characterization is essential to confirm the successful synthesis of this compound, determine its purity, and identify any byproducts. The structural complexity and potential polydispersity of PEGylated compounds present unique analytical challenges. acs.orgnih.gov

A combination of analytical techniques is typically employed for comprehensive characterization. semanticscholar.org High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating the desired product from impurities. nih.gov Normal-phase HPLC can be used to determine the molecular weight and degree of ethoxylation, while reversed-phase HPLC is effective for quantifying impurities like free polyethylene glycols (PEGs) and unreacted fatty amine homologs. semanticscholar.org

Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS), is invaluable for determining the average molecular weight and the distribution of PEG chain lengths. nih.govnih.gov For more complex PEGylated products, liquid chromatography coupled with mass spectrometry (LC-MS) provides both separation and mass analysis capabilities. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and can help in the quantitative determination of the degree of PEGylation. nih.gov

Common impurities from the ethoxylation of stearyl amine include:

Unreacted stearyl amine.

Free polyethylene glycol (PEG), formed from trace amounts of water. semanticscholar.org

Products with a different number of ethylene oxide units (e.g., PEG-2, PEG-4, etc.), contributing to the polydispersity of the sample.

The following table summarizes the primary characterization methods:

Table 2: Analytical Techniques for Characterization and Impurity Profiling

| Technique | Information Provided | Impurities Detected |

|---|---|---|

| HPLC (Normal & Reversed-Phase) | Purity, degree of ethoxylation, molecular weight distribution. semanticscholar.orgnih.gov | Unreacted stearyl amine, free polyethylene glycols, PEG chain length variants. semanticscholar.org |

| Mass Spectrometry (MALDI-TOF, LC-MS) | Accurate average molecular weight, PEG chain length distribution (polydispersity), structural confirmation. acs.orgnih.gov | PEG oligomer distribution, unreacted starting materials. |

| NMR Spectroscopy | Confirmation of covalent structure, degree of PEGylation. nih.gov | Structural isomers, residual solvents. |

| FTIR Spectroscopy | Identification of functional groups (e.g., C-O-C ether linkages, N-H bonds). | Gross structural impurities. |

Spectroscopic Analysis for Structural Confirmation

The unambiguous identification and structural confirmation of this compound relies on a combination of spectroscopic techniques, each providing distinct information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the molecular structure. nih.govintertek.com In ¹H NMR spectroscopy, characteristic signals confirm the presence of the different molecular fragments. nih.gov The repeating ethylene oxide units of the PEG chain produce a prominent signal, typically around 3.6 ppm. rsc.orgrsc.org Protons on the carbons adjacent to the amine nitrogen and the ether linkages will have distinct chemical shifts, while the long alkyl chain of the stearyl group will show characteristic signals in the upfield region (approx. 0.8-1.6 ppm). ¹³C NMR spectroscopy provides complementary information, with unique signals for the carbons in the PEG backbone and the stearyl chain, as well as a characteristic signal for the carbon atom directly bonded to the nitrogen. researchgate.net

Interactive Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are based on analogous structures. Actual shifts may vary based on solvent and experimental conditions.

| Technique | Molecular Fragment | Predicted Chemical Shift (δ, ppm) | Citation |

|---|---|---|---|

| ¹H NMR | Stearyl -CH₃ | ~0.88 (triplet) | |

| ¹H NMR | Stearyl -(CH₂)n- | ~1.25 (broad singlet) | |

| ¹H NMR | PEG -O-CH₂-CH₂-O- | ~3.64 (singlet/multiplet) | rsc.orgrsc.org |

| ¹H NMR | -CH₂-N- | ~2.7-2.9 (multiplet) | |

| ¹³C NMR | Stearyl -CH₃ | ~14 | |

| ¹³C NMR | Stearyl -(CH₂)n- | ~22-32 | |

| ¹³C NMR | C-N (amine adjacent) | ~40-50 | researchgate.net |

Interactive Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₅₁NO₃ |

| Molecular Weight | 401.67 g/mol |

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to identify key functional groups and to monitor the progress of synthesis. For example, in synthetic routes involving an azide (B81097) intermediate, the disappearance of the strong, sharp azide peak (around 2100 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) would confirm the successful reduction to the primary amine. researchgate.net

Chromatographic Techniques for Purity Assessment

Assessing the purity of this compound and separating it from starting materials or side products requires robust chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Reversed-Phase HPLC (RP-HPLC): This is a common method where separation is based on hydrophobicity. A C18 column is typically used, with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Due to the lack of a strong UV chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by coupling the HPLC system to a mass spectrometer (LC-MS). nih.gov

Hydrophilic Interaction Chromatography (HILIC): This technique is particularly useful for separating compounds based on the polarity of the PEG chain. nih.gov It can effectively separate ethoxylated amine species with different numbers of ethylene oxide units, making it ideal for assessing the polydispersity of the sample. nih.gov

Size-Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume. rsc.org It is useful for identifying the presence of higher molecular weight polymers or oligomers and confirming that the PEG backbone has not undergone degradation during synthesis. rsc.org

Interactive Table 3: Example Chromatographic Conditions for Purity Analysis

| Technique | Stationary Phase (Column) | Typical Mobile Phase | Detector | Citation |

|---|---|---|---|---|

| RP-HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Water/Acetonitrile gradient with 0.1% formic acid | ELSD, MS | nih.gov |

| HILIC | Amide or silica-based | Acetonitrile/Aqueous ammonium (B1175870) formate (B1220265) buffer gradient | ELSD, MS | nih.gov |

Mechanistic Investigations of Self Assembly and Interfacial Phenomena Involving Peg 3 Stearamine

Thermodynamics and Kinetics of Self-Assembly in Aqueous Media

The self-assembly of amphiphilic molecules like PEG-3 stearamine in an aqueous environment is a spontaneous process driven by thermodynamics, aiming to achieve a minimum free energy state. acs.org The primary impetus for this phenomenon is the hydrophobic effect. acs.org When individual this compound molecules (unimers) are dispersed in water, the hydrophobic stearyl chains disrupt the highly ordered hydrogen-bonding network of water molecules, creating an energetically unfavorable state. To minimize this disruption, the stearyl chains aggregate, effectively removing themselves from contact with water. This process leads to a significant increase in the entropy of the surrounding water molecules, which is the principal driving force for self-assembly. mpg.deacs.org

Kinetically, the self-assembly process is exceptionally rapid, occurring on timescales of microseconds to milliseconds. The process involves the diffusion of unimers to form initial small aggregates, which then quickly grow and rearrange into thermodynamically stable supramolecular structures.

Formation Mechanisms of Micellar Architectures

In aqueous solutions, once the concentration of this compound reaches a specific threshold known as the critical micelle concentration (CMC), the molecules begin to aggregate into organized structures called micelles. acs.org Below the CMC, the molecules exist predominantly as monomers. acs.org Above the CMC, a dynamic equilibrium exists between monomers and micelles, with the monomer concentration remaining relatively constant. nih.gov A lower CMC value generally indicates greater stability of the micelles. researchgate.net

The formation of micelles is a cooperative process. The hydrophobic stearyl chains form the core of the micelle, sequestered from the aqueous phase, while the hydrophilic PEG-3 headgroups form a solvated outer shell, or corona, that interfaces with the surrounding water. acs.org This core-shell structure minimizes the unfavorable interaction between the hydrophobic tails and water while maximizing the favorable interactions between the hydrophilic heads and water. nih.gov

While specific experimental data for this compound is scarce in published literature, the CMC can be determined experimentally using techniques that detect the onset of micellization, such as surface tensiometry, conductivity, or fluorescence spectroscopy. nih.govscielo.org.co Studies on analogous compounds, like stearic acid-PEG (STA-PEG) block copolymers, show that the CMC is influenced by the length of both the hydrophobic and hydrophilic chains. researchgate.net For instance, as the PEG chain length increases in STA-PEG copolymers, the CMC tends to decrease, indicating enhanced stability. researchgate.net

| Compound | CMC (mg/mL) | Method |

| STA-PEG₁₁ (MW ≈ 787) | 0.0013 | Fluorescence |

| STA-PEG₁₇ (MW ≈ 1055) | 0.0008 | Fluorescence |

| STA-PEG₂₂ (MW ≈ 1275) | 0.0004 | Fluorescence |

| DSPE-PEG₂₀₀₀ (in water) | ~0.008 - 0.016 | Fluorescence |

| DSPE-PEG₂₀₀₀ (in buffer) | ~0.0004 - 0.0008 | Fluorescence |

Table 1: Critical Micelle Concentration (CMC) values for analogous PEGylated lipid and fatty acid compounds. Data sourced from studies on Stearic Acid-PEG (STA-PEG) researchgate.net and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG₂₀₀₀). nih.gov The stability and CMC of micelles are highly dependent on the specific molecular structure and solvent conditions. researchgate.netnih.gov

Spontaneous Formation of Vesicular and Other Supramolecular Structures

Beyond spherical micelles, amphiphilic molecules can form a variety of other architectures, such as cylindrical micelles, bilayers, and vesicles (also known as polymersomes when formed by polymers). nih.govwhiterose.ac.uk The specific morphology adopted by an amphiphile is largely governed by its molecular geometry, which can be described by the critical packing parameter (CPP). stevenabbott.co.uk The CPP is calculated as CPP = v / (a₀ * lₑ), where v is the volume of the hydrophobic tail, a₀ is the optimal headgroup area at the aggregate interface, and lₑ is the effective length of the tail. stevenabbott.co.uk

Spherical Micelles (CPP < 1/3): Formed when the headgroup is significantly larger than the cross-section of the tail.

Cylindrical Micelles (1/3 < CPP < 1/2): Occur as the relative size of the headgroup decreases.

Vesicles/Bilayers (1/2 < CPP < 1): Formed by molecules with a hydrophobic tail volume that is roughly balanced with the headgroup area, resembling a cylinder. These structures consist of an enclosed bilayer with an aqueous core.

Inverted Structures (CPP > 1): Occur when the headgroup is much smaller than the tail, typically in non-polar solvents.

For this compound, the bulky C18 stearyl group provides a significant hydrophobic volume (v), while the PEG-3 headgroup is relatively small. This geometry suggests a CPP value that could favor the formation of bilayers and vesicles, either alone or in combination with other lipids. whiterose.ac.ukbiorxiv.org The spontaneous formation of vesicles from PEGylated block copolymers and lipids is a well-documented phenomenon, driven by the same thermodynamic principles as micellization. nih.govwhiterose.ac.ukplos.org

Role of Molecular Architecture in Directing Self-Assembled Morphologies

The final architecture of a self-assembled system is a direct consequence of the molecule's structure. The balance and relative size of the hydrophilic PEG chain and the hydrophobic stearyl group are the primary determinants of the resulting aggregate's size, shape, and stability. acs.org

Influence of Poly(ethylene glycol) Chain Length on Self-Assembly Parameters

The length of the PEG chain is a critical parameter in directing self-assembly. A longer PEG chain increases the effective size of the hydrophilic headgroup (a₀), which directly influences the critical packing parameter. stevenabbott.co.uk

Effect on Morphology: A longer PEG chain increases the curvature of the aggregate surface, favoring the formation of smaller, more highly curved structures like spherical micelles over planar structures like bilayers. acs.org Conversely, a very short PEG chain, like the n=3 in this compound, results in a smaller headgroup area, which may promote the formation of vesicles or other complex phases. whiterose.ac.uk

Effect on Aggregation Number (N_agg): The number of molecules in a single micelle is also affected. Longer PEG chains create greater steric repulsion in the corona, which can limit the number of molecules that can pack into a single micelle, thus reducing the aggregation number.

Impact of Stearyl Hydrophobic Moiety on Aggregate Formation

The stearyl (C18) group serves as the hydrophobic engine for the self-assembly of this compound. Its properties are crucial in defining the core of the resulting aggregates.

Driving Force: The large, saturated 18-carbon chain provides a strong driving force for aggregation to minimize its contact with water. The length of this chain is directly related to the molecule's hydrophobicity; longer chains generally lead to lower CMCs because the energetic penalty for remaining a monomer in water is higher.

Core Properties: The stearyl chain dictates the volume (v) and length (lₑ) of the hydrophobic domain in the CPP calculation. stevenabbott.co.uk Its significant volume, relative to the small PEG-3 head, pushes the CPP towards values that favor less curved structures like vesicles. whiterose.ac.ukbiorxiv.org

Interfacial Adsorption Mechanisms and Surface Activity

In addition to self-assembly in bulk solution, this compound exhibits surface activity, meaning it spontaneously adsorbs at interfaces between two immiscible phases, such as an air-water or oil-water interface. kruss-scientific.com This behavior is the basis for its function as a surfactant, emulsifier, and stabilizing agent. researchgate.nettonyacozart.com

The mechanism of adsorption is driven by the same thermodynamic forces as self-assembly. The molecule orients itself at the interface to satisfy the affinities of both its parts: the hydrophobic stearyl tail partitions into the non-aqueous or air phase, while the hydrophilic PEG head remains in the aqueous phase. This molecular arrangement reduces the free energy of the system by minimizing unfavorable contacts.

The primary consequence of this adsorption is a reduction in the interfacial tension (or surface tension for an air-water interface). kruss-scientific.com Interfacial tension is the work required to increase the area of the interface, and the presence of surfactant molecules makes it easier to create new interfacial area. kruss-scientific.com This property is what allows this compound to facilitate the formation and stabilization of emulsions (oil-in-water or water-in-oil droplets). The PEG chains on the surface of these droplets provide a steric barrier that prevents them from coalescing. biorxiv.org The ability of a surfactant to lower interfacial tension is a key measure of its efficiency. ontosight.ai While specific data for this compound is not widely available, related PEGylated surfactants are known to be effective at reducing surface and interfacial tension. ysu.ammpg.de

Dynamics of Adsorption at Liquid-Liquid Interfaces

The adsorption of surfactant molecules at a liquid-liquid interface, such as an oil-water interface, is a dynamic process that significantly reduces interfacial tension (IFT). The kinetics of this process are crucial for the formation and stabilization of emulsions. For ethoxylated fatty amines, the adsorption process is generally understood to be diffusion-controlled at short timescales, meaning the rate of IFT reduction is governed by the rate at which surfactant molecules arrive at the interface from the bulk phase. At longer times, the process can become controlled by an adsorption barrier, which may be related to molecular rearrangements at the interface. atamankimya.com

The efficiency of an ethoxylated amine in reducing IFT is influenced by the length of both its hydrophobic tail and its hydrophilic PEG chain. Generally, for a fixed alkyl chain length, a lower degree of ethoxylation leads to greater surface activity and a more significant reduction in IFT, as the molecule retains more of its hydrophobic character. shreechem.in Conversely, increasing the number of ethylene (B1197577) oxide (EO) units enhances water solubility, which can be crucial for achieving an optimal hydrophilic-lipophilic balance (HLB) for a given oil-water system. acs.orgnih.gov Studies on tallow (B1178427) amine ethoxylates have shown that the surfactant molecules preferentially form a saturated adsorption layer in solution, with a mixed-diffusion-kinetics mechanism dominating the adsorption process. acs.org

While specific data for this compound is not available, data from related ethoxylated amines can provide insight into its likely interfacial properties. The following table illustrates the effect of the hydrophobic chain length on the interfacial tension of similar amide ether carboxylate surfactants.

| Surfactant (Amide Ether Carboxylate) | Hydrophobic Chain Length | Interfacial Tension (mN/m) |

| AEC-C12 | C12 | > 1.0 |

| AEC-C14 | C14 | ~0.9 |

| AEC-C16 | C16 | ~0.85 |

| AEC-C18 | C18 | < 0.85 |

This table is illustrative and based on data for amide ether carboxylate surfactants to show the general trend of interfacial tension with varying hydrophobic chain length. researchgate.net

For this compound, with its C18 tail, a significant reduction in interfacial tension at oil-water interfaces is expected. The relatively short PEG chain (3 EO units) suggests it would be a highly effective IFT reducer, particularly in systems with non-polar oils.

Contribution to Emulsion and Suspension Stabilization Mechanisms

The primary role of this compound in emulsions and suspensions is to provide stability against coalescence and sedimentation, respectively. This is achieved through a combination of mechanisms:

Reduction of Interfacial Tension: By lowering the IFT, this compound reduces the thermodynamic driving force for droplet coalescence in emulsions and particle agglomeration in suspensions. A lower IFT facilitates the creation of smaller droplets or particles during homogenization, which can enhance stability. shreechem.in

Steric Hindrance: The PEG chains of the adsorbed surfactant molecules extend into the continuous phase, creating a protective layer around the dispersed droplets or particles. When two droplets or particles approach each other, the compression of these PEG layers results in a repulsive force, known as steric hindrance, which prevents them from coming into close contact and coalescing or aggregating. researchgate.net

Wetting and Dispersing Properties: In suspensions, this compound can adsorb onto the surface of solid particles, modifying their wettability and improving their dispersion in the liquid medium. This is particularly important for preventing the agglomeration of solid particles. shreechem.in

The effectiveness of ethoxylated fatty amines as stabilizers is highly dependent on the degree of ethoxylation. For instance, in pesticide formulations, the emulsion stability of dodecylbenzenesulfonic acid neutralized with an ethoxylated tallow amine was found to be optimal with an average of 8 EO units. google.com In other applications, a lower degree of ethoxylation (2-5 moles of EO) is preferred for better oil solubility and stronger surface activity in non-aqueous systems. shreechem.in This suggests that the optimal degree of ethoxylation is application-specific. For this compound, its low degree of ethoxylation would likely make it an effective stabilizer for water-in-oil (W/O) emulsions or in systems where a more lipophilic character is desired.

The following table summarizes the role of ethoxylated amines in stabilization, based on available literature for related compounds.

| Stabilization Mechanism | Effect of Ethoxylated Fatty Amines (General) | Inferred Role of this compound |

| Emulsion Stabilization | Forms a steric barrier, reduces IFT. researchgate.net | Effective for W/O emulsions due to lower HLB. |

| Suspension Stabilization | Improves wetting and dispersion of solid particles. shreechem.in | Prevents agglomeration of hydrophobic particles in polar media. |

Rheological Implications of this compound Aggregates in Complex Fluids

The self-assembly of surfactants into aggregates such as micelles can significantly influence the rheological properties of the fluid in which they are dispersed. The viscosity of a surfactant solution can be altered by the formation of these aggregates and their interactions. For ethoxylated amines, the presence of these surfactants can lead to an increase in the viscosity of the system, particularly at concentrations above the critical micelle concentration (CMC).

Studies on similar surfactants have shown that the viscosity of the solution can be influenced by factors such as surfactant concentration, temperature, and the presence of other components like polymers or salts. For example, a systematic study of an N,N,N'-trimethyl-N'-tallow-1,3-diaminopropane surfactant showed that it could transition from a foam-bearing to a viscoelastic state at low concentrations in high salinity environments. researchgate.net It was also noted that terminals consisting of ethoxylates have a lower viscosity than those with methyl terminals. researchgate.net

In the case of this compound, its aggregates would be expected to be smaller and more spherical compared to those formed by counterparts with longer PEG chains. The rheological impact of these aggregates would depend on their concentration and the nature of the continuous phase. In general, at low concentrations, a modest increase in viscosity would be expected. However, at higher concentrations or in the presence of interacting species, more complex rheological behaviors, such as shear-thinning or shear-thickening, could emerge.

The following table provides an illustrative example of how the viscosity of a polyalkylene glycol-based engine oil can be affected by the addition of different fatty amine ethoxylates.

| Fatty Amine Ethoxylate Additive (3 wt%) | Kinematic Viscosity at 40°C (cSt) | Kinematic Viscosity at 100°C (cSt) | Viscosity Index |

| Bis-(2-hydroxyethyl) oleylamine (B85491) (2 EO) | 18.29 | 4.71 | 192 |

| Ethoxylated (7) oleylamine (7 EO) | 18.21 | 4.71 | 194 |

This table is based on data for oleylamine ethoxylates in a specific base oil and is intended to illustrate the potential influence of ethoxylation on viscosity. google.com

The data suggests that minor changes in the degree of ethoxylation can have a measurable impact on the rheological properties of the formulation. For this compound, its specific impact on viscosity would need to be determined experimentally but is expected to be in line with the behavior of other short-chain ethoxylated fatty amines.

Interactions of Peg 3 Stearamine Within Heterogeneous Molecular and Polymeric Systems

Complexation with Macromolecules and Biopolymers: Mechanistic Insights

The interaction of PEG-3 Stearamine with macromolecules, particularly in aqueous environments, is a nuanced process influenced by factors such as the size and nature of the interacting polymer, pH, and temperature. These interactions are fundamental to its role in various applications.

This compound's association with water-soluble polymers like polyethylene (B3416737) glycol (PEG) and polyvinyl alcohol (PVA) is driven by a combination of hydrophobic and hydrophilic interactions. pgresearchdevelop.com The hydrophobic stearyl group can form associations with non-polar segments of other polymers, while the hydrophilic PEG chain interacts favorably with water and polar polymer segments. d-nb.inforesearchgate.net This amphiphilic character allows it to act as a surfactant, potentially forming micelles or other aggregates in aqueous solutions, which can then interact with or encapsulate other polymers. google.com

The formation of these complexes can alter the solution properties, such as viscosity and surface tension. For instance, the association of PEGylated compounds with other water-soluble polymers can lead to increased viscosity and can influence the emulsifying and dispersing properties of the system. google.com The nature of these associations is dependent on the molecular weight and concentration of both the this compound and the interacting water-soluble polymer. researchgate.net

The interaction of PEGylated molecules with proteins is a critical area of study, with implications for understanding protein stability and function at interfaces. While direct studies on this compound are limited, the principles of PEGylation provide significant insights. PEGylation, the covalent or non-covalent attachment of PEG chains to proteins, can significantly impact protein conformation and stability. nih.govnih.gov

The PEG moiety can create a hydration shell around the protein, effectively excluding water from the protein surface. nih.gov This can lead to an increase in the conformational stability of the protein. nih.gov The site of PEGylation on the protein is crucial; depending on the location, it can either stabilize or destabilize the protein structure. nih.govnih.gov For instance, PEGylation at certain sites can enhance resistance to proteolysis by sterically hindering the approach of proteolytic enzymes. nih.gov

Furthermore, the dynamics at interfaces are significantly influenced by the presence of PEGylated surfactants. The flexibility of the PEG chain can mediate interactions at surfaces, influencing the adsorption and desorption behavior of proteins. d-nb.infonih.gov Single-molecule tracking studies have shown that interfacial transport is driven by molecule-surface interactions, which can be modulated by surfactants. nih.gov The presence of a PEG layer can alter the energy landscape of the surface, thereby affecting how proteins interact with and behave at the interface. d-nb.infonih.gov

Interactions with Solid Substrates and Material Surfaces

The surfactant-like nature of this compound makes it effective in modifying the properties of solid surfaces. Its adsorption onto various substrates can alter surface energy, wetting characteristics, and frictional properties.

The adsorption of surfactants like this compound onto a solid substrate from a solution can be described by adsorption isotherms, which relate the amount of adsorbed substance to its concentration in the solution at a constant temperature. arxiv.orgnih.gov The process is typically characterized by an initial rapid adsorption as the surfactant molecules occupy available surface sites, followed by a plateau as the surface becomes saturated. nih.gov

The adsorption behavior is influenced by the nature of the substrate and the surfactant. On hydrophilic surfaces, the hydrophilic PEG head of this compound would likely interact favorably, while the hydrophobic stearyl tail would orient away from the surface. mdpi.com Conversely, on hydrophobic surfaces, the stearyl tail would be the primary interacting moiety. mdpi.com The adsorption can follow different models, such as the Langmuir isotherm, which assumes monolayer adsorption onto a homogeneous surface. d-nb.infonih.gov The adsorption process can be influenced by factors like pH and the presence of other solutes. researchgate.net

The mechanism of surface coverage involves the self-assembly of the surfactant molecules on the substrate. At low concentrations, individual molecules may adsorb. As the concentration increases, they may form aggregates or a monolayer, and in some cases, multilayers on the surface. nih.gov

The adsorption of this compound onto a surface can significantly alter its wetting properties. The orientation of the amphiphilic molecules at the interface determines the change in surface energy and, consequently, the contact angle of a liquid on the surface. wur.nl If the hydrophobic stearyl chains are oriented outwards, the surface will become more hydrophobic (less wettable). Conversely, if the hydrophilic PEG chains are exposed, the surface will become more hydrophilic (more wettable). mdpi.comgelest.comtum.de This ability to modify surface wettability is crucial in applications requiring control over liquid-solid interactions. polimi.it

This compound can also act as a lubricant, reducing the coefficient of friction between surfaces. mytribos.orgresearchgate.net When present at an interface, the long alkyl chains can form a lubricating layer that reduces direct contact between asperities on the sliding surfaces. Studies on similar fatty acid amides have shown their effectiveness in reducing the coefficient of friction in polymer systems. mytribos.orgresearchgate.net The effectiveness of the lubrication depends on the concentration of the additive and the operating conditions.

| Additive Concentration (wt.%) | Coefficient of Friction (COF) with Stearamide |

| 0.5 | 0.268 |

| 1.0 | 0.19 |

| 2.0 | 0.02 |

| 5.0 | 0.17 |

| Table 1: Effect of Stearamide Concentration on the Coefficient of Friction of Polypropylene. Data extracted from a study on slipping additives in polypropylene, indicating a significant reduction in friction with increasing stearamide concentration. mytribos.orgresearchgate.net |

Compatibilization Mechanisms in Polymer Blends and Composites

Incompatible polymer blends often exhibit poor mechanical properties due to phase separation and weak interfacial adhesion. mdpi.comencyclopedia.pub this compound, with its amphiphilic structure, can function as a compatibilizer, locating at the interface between the immiscible polymer phases.

This improved interfacial adhesion leads to more efficient stress transfer between the polymer phases, resulting in enhanced mechanical properties of the blend, such as tensile strength and impact strength. google.comgoogle.comresearchgate.net The use of PEG and its derivatives as compatibilizers has been demonstrated in various polymer blend systems, including those containing natural polymers like starch. mdpi.comencyclopedia.pubsci-hub.se The effectiveness of the compatibilization depends on the molecular architecture of the compatibilizer and its affinity for the respective polymer phases. mdpi.com

Interfacial Tension Reduction in Immiscible Polymer Systems

The primary function of a compatibilizer in an immiscible polymer blend is to reduce the interfacial tension (γ) between the constituent phases. numberanalytics.com Most polymers are immiscible, leading to blends with distinct phases and poor mechanical properties due to weak adhesion at the interface. kpi.uauobabylon.edu.iq this compound, by its surfactant nature, acts as an effective agent for mitigating this incompatibility. shreechem.in

When added to a blend of two immiscible polymers, the this compound molecules migrate to the high-energy interface. The hydrophobic stearyl portion exhibits affinity for the less polar polymer phase, while the hydrophilic polyoxyethylene chain is more compatible with the more polar polymer phase. This strategic positioning at the interface disrupts the unfavorable interactions between the two polymer phases, effectively lowering the energy penalty associated with their contact and thereby reducing the interfacial tension. shreechem.innumberanalytics.com

The reduction in interfacial tension has a direct impact on the processing and final morphology of the blend. During melt blending, the shear forces are more effective at breaking up the dispersed phase into smaller droplets when the interfacial tension is low. kpi.ua A lower interfacial tension stabilizes these smaller droplets against coalescence, preventing them from merging into larger, undesirable domains upon cooling. researchgate.net

The effectiveness of an ethoxylated amine surfactant like this compound in reducing interfacial tension is concentration-dependent. Initially, as the surfactant is added, the interfacial tension drops significantly. However, once the interface becomes saturated with surfactant molecules, further additions have a diminishing effect, and the interfacial tension approaches a plateau. kpi.ua This behavior is critical for determining the optimal concentration needed for effective compatibilization.

Table 1: Illustrative Effect of this compound Concentration on Interfacial Tension in a Hypothetical Polymer Blend

| Concentration of this compound (wt%) | Interfacial Tension (mN/m) | Observation |

| 0 | 10.5 | High interfacial tension, indicative of poor compatibility. |

| 0.5 | 6.2 | Significant reduction in interfacial tension as surfactant populates the interface. |

| 1.0 | 3.1 | Further reduction, approaching optimal compatibilization. |

| 2.0 | 1.8 | Diminishing returns as the interface nears saturation. |

| 4.0 | 1.6 | Interfacial tension plateaus; the interface is saturated. |

Note: This table is illustrative, demonstrating the established scientific principle of interfacial tension reduction by a surfactant. The values are hypothetical and serve to represent the expected trend.

Morphological Control and Stability Enhancement in Polymeric Matrices

The reduction of interfacial tension by this compound is the direct mechanism through which it enables morphological control and enhances the stability of polymer blends. researchgate.netmdpi.com The final morphology of an immiscible blend—whether it consists of a dispersed phase of droplets within a continuous matrix or a co-continuous structure—is a critical determinant of its physical and mechanical properties. mdpi.commdpi.com

By lowering the interfacial tension, this compound facilitates the formation of a finer and more uniform dispersion of the minor polymer phase within the major phase (matrix) during melt processing. researchgate.net This results in a significant decrease in the average particle size of the dispersed domains. Smaller, well-dispersed particles lead to improved stress transfer between the phases, which can enhance mechanical properties such as impact strength and elongation at break. Without an effective compatibilizer, the dispersed phase tends to form large, irregular globules with poor adhesion to the matrix, acting as points of failure under mechanical stress. mdpi.comeuropa.eu

Furthermore, this compound enhances the morphological stability of the blend. In an uncompatibilized system, the dispersed droplets have a strong thermodynamic driving force to coalesce and reduce the total interfacial area. This can occur during subsequent processing steps or over the service life of the material, leading to a coarsening of the morphology and a degradation of properties. The presence of the surfactant layer at the interface creates a steric or repulsive barrier that hinders droplet coalescence, effectively locking in the fine-grained morphology achieved during initial blending. researchgate.net This stabilization is crucial for producing materials with reliable and consistent long-term performance.

The ability to control morphology is essential for tailoring the properties of polymer blends for specific applications, from packaging films to automotive components. sk-fp.commdpi.com Ethoxylated amines, such as PEG-5 Stearamine, are noted for their use as emulsifiers in plastics, underscoring their role in achieving stable and controlled polymer dispersions. specialchem.com

Table 2: Research Findings on the Impact of Compatibilizers on Polymer Blend Morphology

| Polymer Blend System | Compatibilizer Type | Key Finding | Resulting Morphology |

| Polypropylene (PP) / Polyethylene (PE) | Polymeric Compatibilizer | The addition of the compatibilizer led to the formation of very fine dispersions. researchgate.net | Reduced size of the dispersed PE phase in the PP matrix. |

| Polylactic Acid (PLA) / Polycarbonate (PC) | Reactive Copolymers (e.g., SAN-MAH) | The compatibilizer significantly improved interfacial adhesion and reduced the PC droplet size from >5 µm to ~0.2 µm. europa.eu | Fine, stable dispersion of PC droplets in the PLA matrix. |

| Polyethylene (PE) / Ethyl Vinyl Alcohol (EVOH) | Functional Polymer (LOTADER® 4210) | The compatibilizer improved the homogeneity of the blend by increasing interfacial adhesion between the polymers. sk-fp.com | More stable film processing and reduced gel formation. |

Note: This table summarizes findings for various compatibilizers to illustrate the universal principles of morphological control in polymer blends. This compound, as an ethoxylated fatty amine surfactant, is expected to function via similar principles of improving interfacial adhesion and dispersion. shreechem.in

Design and Fabrication of Advanced Materials and Engineered Systems Incorporating Peg 3 Stearamine

Utilization as a Building Block in Novel Polymer Synthesis

The unique structure of PEG-3 stearamine, combining a flexible hydrophilic polymer, a long saturated alkyl chain, and a reactive amine, makes it a valuable component in the design of novel polymers with tailored properties. It can be incorporated into polymer backbones or used as a functional end-group to create materials with complex architectures and responsive behaviors.

While direct synthesis of hydrogels using solely this compound is not extensively documented, its structural components suggest a dual role in the formation of hybrid hydrogel networks. These networks can be formed through both chemical and physical cross-linking mechanisms.

Chemical Cross-linking: The terminal primary amine group on the stearamine moiety is a reactive handle for covalent cross-linking. It can participate in various amine-based conjugation reactions to form a stable, chemically cross-linked hydrogel network. rsc.orgresearchgate.net For instance, it can react with aldehyde-functionalized polymers (via Schiff base formation) or with polymers bearing activated esters like N-hydroxysuccinimide (NHS) esters to form stable amide bonds. rsc.orggoogle.com Multi-armed PEG molecules functionalized with acrylate (B77674) or vinyl sulfone groups can also be cross-linked by primary amines through Michael-type addition reactions. researchgate.net The resulting network's properties, such as stiffness and swelling, can be tuned by controlling the cross-linking density. researchgate.net

Physical Cross-linking: The hydrophobic C18 stearyl group can act as a physical cross-linking point within a hydrophilic polymer matrix. nih.govnih.govmdpi.com In an aqueous environment, these long alkyl chains tend to aggregate to minimize their exposure to water, a phenomenon known as hydrophobic association. nih.govmdpi.com These hydrophobic microdomains can act as reversible, non-covalent junctions that hold the polymer chains together, forming a physically cross-linked network. nih.govnih.gov This "hydrophobically-modified" (HM) approach can significantly enhance the hydrogel's toughness and mechanical strength, as the physical junctions can dissipate energy by dissociating under stress and then reforming. nih.gov A hybrid system containing both chemical and physical cross-links can thus be envisioned, where this compound provides both a covalent anchor point and a physical reinforcing domain. nih.gov

The degradation of hydrogels incorporating this compound would depend on the nature of the cross-links. If integrated using hydrolytically labile ester bonds, the network can be designed to degrade over a predictable timeframe, from hours to weeks. chienchilin.orgiu.edu The degradation kinetics can be finely tuned by altering the chemical environment of the ester linkage. chienchilin.org

Table 1: Potential Cross-linking Mechanisms for this compound in Hydrogels

| Cross-linking Type | Mechanism | Reacting Group on this compound | Potential Co-reactant/Cross-linker | Resulting Bond |

|---|---|---|---|---|

| Chemical | Amide Bond Formation | Primary Amine | NHS-ester functionalized PEG | Amide |

| Chemical | Schiff Base Formation | Primary Amine | Aldehyde-functionalized polymer | Imine (reversible) |

| Chemical | Michael-type Addition | Primary Amine | Acrylate-functionalized PEG | Carbon-Nitrogen |

| Physical | Hydrophobic Association | Stearyl (C18) Chain | Self-association in aqueous media | Non-covalent cluster |

Stimuli-responsive, or "smart," polymers undergo significant changes in their properties in response to small environmental cues. rsc.org this compound is an ideal building block for such materials due to its inherent sensitivity to multiple stimuli.

pH-Responsiveness: The tertiary amine within the stearamine structure provides a clear mechanism for pH sensitivity. In acidic environments (low pH), the amine group becomes protonated, acquiring a positive charge. This charge introduces electrostatic repulsion between polymer chains, leading to swelling of the polymer network or disassembly of polymer aggregates. rsc.org At neutral or basic pH, the amine is deprotonated and neutral, allowing hydrophobic interactions to dominate, which can cause the polymer to shrink or assemble. nih.gov This reversible behavior makes this compound-containing polymers suitable for applications where a response to pH gradients, such as those found in specific biological microenvironments, is desired. google.com

Redox-Responsiveness: While this compound itself is not inherently redox-active, it is readily conjugated to other molecules through its amine group to impart this functionality. A prominent strategy involves linking the hydrophilic PEG segment and the hydrophobic stearamine moiety via a redox-sensitive linker, such as a thioketal group. nih.govmdpi.com Thioketal linkers are stable under normal physiological conditions but are rapidly cleaved in the presence of high concentrations of reactive oxygen species (ROS). mdpi.com This cleavage breaks the amphiphilic polymer into its constituent hydrophilic and hydrophobic parts, triggering a drastic change in its properties. nih.gov

Temperature-Responsiveness: The poly(ethylene glycol) component can impart temperature sensitivity. PEG-based polymers can exhibit a lower critical solution temperature (LCST), where the polymer transitions from a soluble to an insoluble state upon heating. google.com By combining PEG with the hydrophobic stearamine, the LCST can be modulated. The hydrophobic associations of the stearyl groups can be enhanced at higher temperatures, contributing to the phase transition of the polymer. nih.govmdpi.com This allows for the design of thermo-responsive materials that change their solubility or conformation with temperature. nih.gov

Integration into Nanostructured Delivery Systems

The amphiphilic character of this compound makes it exceptionally well-suited for the bottom-up fabrication of nanostructured systems, particularly nanomicelles for delivery applications.

Nanomicelles are core-shell structures that self-assemble in aqueous solutions from amphiphilic block copolymers. mdpi.com A PEG-stearamine conjugate is a classic example of such a polymer. The hydrophilic PEG chain forms the outer shell, or corona, which interfaces with the aqueous environment, while the hydrophobic C18 alkyl chain of the stearamine forms the inner core. mdpi.com

The synthesis of a PEG-stearamine conjugate can be achieved through standard coupling chemistries. For example, in the creation of a ROS-responsive system, a multi-step reaction can be employed where a thioketal linker (TK) is first conjugated to PEG and then subsequently reacted with the amine group of stearamine via an EDC/NHS-mediated reaction to form a stable amide bond. mdpi.com

Once the amphiphilic PEG-stearamine conjugate is synthesized, it will spontaneously self-assemble into nanomicelles upon dispersion in water above its critical micelle concentration (CMC). This process is driven by thermodynamics to minimize the unfavorable interaction between the hydrophobic stearyl core and the surrounding water molecules. mdpi.com The resulting nanomicelles typically have a well-defined size, often in the range of 20-40 nm, and the PEG corona provides a stealth-like quality, reducing non-specific interactions with proteins and prolonging circulation time in biological systems. researchgate.netiu.edu

Table 2: Formation of this compound Conjugate Nanomicelles

| Component | Role in Conjugate | Role in Nanomicelle | Properties Conferred |

|---|---|---|---|

| Poly(ethylene glycol) (PEG) | Hydrophilic Block | Corona (Outer Shell) | Water solubility, biocompatibility, "stealth" properties |

| Stearamine | Hydrophobic Block | Core (Inner Core) | Hydrophobicity, enables encapsulation of lipophilic molecules |

| Linker (e.g., Thioketal) | Covalent Link | Core-Shell Interface | Connects blocks, can provide a triggerable release mechanism |

A key feature of advanced nanomicelles is their ability to disassemble and release their payload in response to a specific trigger. This ensures that the cargo is delivered preferentially at the target site, enhancing efficacy.

The primary mechanism for triggered disassembly of PEG-stearamine nanomicelles involves the cleavage of a stimuli-sensitive linker connecting the PEG and stearamine blocks. nih.govmdpi.com In systems designed for ROS-responsiveness, a photosensitizer can be co-loaded into the micelle core along with a therapeutic agent. researchgate.netnih.gov Upon exposure to light of a specific wavelength (e.g., red light), the photosensitizer generates ROS. nih.gov These ROS molecules then cleave the ROS-sensitive thioketal linkers within the nanomicelle structure. nih.govmdpi.com

The cleavage of the linker breaks the amphiphilic conjugate into its separate hydrophilic (PEG) and hydrophobic (stearamine) components. This loss of amphiphilicity leads to the rapid destabilization and disassembly of the entire micelle structure, resulting in the burst release of the encapsulated contents. researchgate.netnih.gov This cascade-responsive release is highly efficient because the initial release of some photosensitizer can accelerate ROS production, creating a self-accelerating disassembly process. mdpi.com

Development of Functional Coatings and Surface-Modified Materials

The modification of material surfaces is critical for improving their performance and biocompatibility in a range of applications, from medical implants to biosensors. google.com PEG-based coatings are widely used to create surfaces that resist protein adsorption and cell adhesion, a property known as being "non-fouling". rsc.org

This compound and polymers derived from it are excellent candidates for creating such functional coatings. The amphiphilic nature of the molecule allows it to act as a surface-active agent. The hydrophobic stearyl tail can serve as an anchor, adsorbing onto hydrophobic substrates, while the hydrophilic PEG chains orient towards the aqueous phase. This creates a dense layer of hydrated polymer chains that forms a physical and energetic barrier to prevent the approach and adsorption of proteins and other biomolecules.

Furthermore, by using stimuli-responsive polymers made with this compound, it is possible to create "smart" surfaces. For example, a triple-stimuli-responsive polymer can be covalently grafted onto a glass surface. nih.gov Such a coating can change its properties, like wettability (contact angle), in response to changes in pH, temperature, or redox potential. nih.gov This allows for the dynamic control of surface interactions, which could be used to switch surface properties on demand for applications in catalysis, diagnostics, or regulated cell culture. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Peg 3 Stearamine Research

Chromatographic Techniques for Molecular Weight and Compositional Analysis

Chromatographic methods are indispensable for analyzing the molecular weight and compositional purity of PEG-3 stearamine. These techniques separate molecules based on their physical and chemical properties, providing detailed information about the sample's components.

Size Exclusion Chromatography (SEC) for Poly(ethylene glycol) Chain Characterization

Size Exclusion Chromatography (SEC) is a powerful technique for characterizing the poly(ethylene glycol) (PEG) portion of this compound. chromatographyonline.comchromatographyonline.com SEC separates molecules based on their hydrodynamic volume, making it ideal for analyzing the size and distribution of PEG chains. chromatographyonline.comsigmaaldrich.com This method is frequently employed to monitor the degree of PEGylation and to identify the presence of different PEGylated species, such as mono- and di-PEGylated products. chromatographyonline.com The separation is achieved by passing the sample through a column packed with porous material; larger molecules elute first as they are excluded from the pores, while smaller molecules have a longer path and elute later. chromatographyonline.com

The utility of SEC in analyzing PEG-protein conjugates, which share similarities with PEG-lipid structures like this compound, has been well-documented. chromatographyonline.comchromatographyonline.com It allows for the resolution and quantification of a wide range of molecular sizes. chromatographyonline.com For instance, in the analysis of PEGylated lysozyme, SEC successfully separated native, monoPEG-, and diPEG-lysozyme species. chromatographyonline.com

Below is a table summarizing typical SEC conditions for PEG analysis:

| Parameter | Condition | Reference |

| Column | Zenix® SEC-300 (in tandem) | sigmaaldrich.com |

| Mobile Phase | 150 mM Sodium Phosphate Buffer, pH 7.0 | sigmaaldrich.com |

| Flow Rate | 0.5 mL/min | sigmaaldrich.com |

| Detector | Refractive Index (RI) | sigmaaldrich.com |

| Column Temperature | 25 °C | sigmaaldrich.com |

Liquid Chromatography with Specialized Detection (e.g., Charged Aerosol Detection)

Liquid chromatography (LC), particularly when coupled with specialized detectors like the Charged Aerosol Detector (CAD), offers a robust platform for the quantitative analysis of this compound. nih.govthermofisher.com CAD is a mass-based detector that provides a nearly uniform response for non-volatile analytes, making it suitable for quantifying compounds that lack a UV chromophore, such as the PEG moiety. thermofisher.comwiley.com

The CAD process involves nebulizing the column eluent into droplets, which are then dried into particles. thermofisher.com These particles are charged by a stream of ionized nitrogen gas, and the aggregate charge is measured by an electrometer, providing a signal proportional to the mass of the analyte. thermofisher.com This technique has been successfully applied to the quantitation of PEG in various formulations, including PEGylated nanoparticles. nih.govnih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) with CAD is a common approach. nih.govnih.gov This method can be used to determine the total amount of a PEGylated compound and can be adapted to quantify both bound and free fractions. nih.gov

A typical setup for LC-CAD analysis might include:

| Component | Specification | Reference |

| Detector | Charged Aerosol Detector (CAD) | nih.gov |

| Mobile Phase | Water/Acetonitrile (B52724) with 0.14% (v/v) trifluoroacetic acid | nih.gov |

| Nebulizer Gas | Nitrogen | nih.gov |

| Gas Pressure | 35.1 psi | nih.gov |

Vibrational and Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Spectroscopic techniques are vital for elucidating the detailed molecular structure of this compound, providing information on functional groups and the three-dimensional arrangement of atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule. americanpharmaceuticalreview.compressbooks.pub It operates on the principle that chemical bonds vibrate at specific frequencies when they absorb infrared radiation. pressbooks.pub The resulting spectrum acts as a molecular fingerprint. mdpi.com

For a molecule like this compound, FTIR can confirm the presence of key functional groups. For instance, the characteristic peaks for the polyethylene (B3416737) glycol (PEG) chain would be observed, along with those corresponding to the stearamine portion. An FTIR spectrum of a PEG-containing compound typically shows a broad peak around 3446 cm⁻¹ corresponding to the terminal hydroxyl group and strong C-O stretching bands. researchgate.net The presence of the stearamine moiety would be indicated by N-H stretching and bending vibrations, as well as C-H stretching from the long alkyl chain.

FTIR is widely used in the analysis of cosmetic and pharmaceutical products to identify major constituents and their interactions. americanpharmaceuticalreview.comresearchgate.net

Key FTIR spectral regions for this compound would include:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Corresponding Functional Group |

| 3500-3300 | O-H stretch | Terminal hydroxyl group of PEG |

| 3400-3250 | N-H stretch | Amine group of stearamine |

| 2960-2850 | C-H stretch | Alkyl chain of stearamine and PEG backbone |

| 1650-1580 | N-H bend | Amine group of stearamine |

| 1150-1085 | C-O stretch | Ether linkages of PEG |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for obtaining detailed information about the structure and dynamics of molecules in solution. nih.govnih.gov It can be used to determine the three-dimensional structure and conformational preferences of molecules like this compound. nih.gov

In the context of this compound, ¹H NMR spectroscopy can be used to confirm the structure and composition. For example, characteristic peaks for the methylene (B1212753) protons of the C18 alkyl chain in stearamine would appear around δ 0.83 and 1.23 ppm, while the repeating ethylene (B1197577) glycol units of the PEG chain would show a distinct peak at approximately δ 3.6 ppm. nih.gov These assignments allow for the verification of the successful conjugation of the stearic acid to the PEG-amine. nih.gov

Furthermore, advanced NMR techniques, such as 2D NMR experiments, can provide insights into the connectivity of atoms and the spatial proximity of different parts of the molecule, which is crucial for understanding its conformation and how it interacts with other molecules or self-assembles. nih.govcopernicus.org

Scattering Techniques for Aggregate Structure and Size Determination

Scattering techniques are essential for characterizing the size, shape, and structure of aggregates that this compound may form in solution, such as micelles or liposomes.

Light scattering techniques, such as Dynamic Light Scattering (DLS), are commonly used to determine the hydrodynamic diameter and size distribution of nanoparticles and aggregates in a suspension. mdpi.com This method measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.

For more detailed structural information on aggregates, small-angle X-ray scattering (SAXS) can be employed. SAXS is a diffraction technique that provides information on the shape and size of nanoscale structures. google.com It can be used to characterize the periodic structures found in mesophases like micelles and liquid crystals. google.com

Another relevant technique is laser light scattering, which can be used to determine the particle size distribution of materials, often expressed as D50 (the median particle size). google.com

The table below outlines common scattering techniques and their applications:

| Technique | Information Obtained | Application for this compound |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, size distribution | Characterizing the size of micelles or other self-assembled structures. mdpi.com |

| Small-Angle X-ray Scattering (SAXS) | Shape, size, and internal structure of aggregates | Determining the structure of micelles, and other mesophases. google.com |

| Laser Diffraction | Particle size distribution | Measuring the size distribution of larger aggregates or formulations. google.com |

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter of Self-Assemblies

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. isbg.frbraveanalytics.eu When applied to this compound, DLS would provide critical information on the size of the self-assembled structures it forms in aqueous solutions, such as micelles or other aggregates. The technique works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles. braveanalytics.eu Smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles move more slowly, causing slower fluctuations. nih.gov Using the Stokes-Einstein relationship, these diffusion characteristics are converted into a hydrodynamic diameter (Dₕ), which represents the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured. braveanalytics.eu

In the context of this compound, DLS would be used to determine the critical micelle concentration (CMC) and to assess the stability of its nano-assemblies under various conditions, such as changes in pH, temperature, or ionic strength. nih.gov The size and polydispersity index (PDI), a measure of the broadness of the size distribution, are key parameters obtained from DLS analysis.

Illustrative Research Findings from Analogous Systems:

Research on various amphiphilic PEGylated polymers demonstrates a clear relationship between molecular structure and the size of self-assembled micelles. For instance, studies on PEG-PCL and PEG-DSPE micelles showed that the particle size is highly dependent on the composition of the polymer. researchgate.net

Table 1: Illustrative DLS Data for Micelles from Different PEGylated Amphiphiles

| Micelle Type | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| PEG-DSPE | 17.4 | 0.15 |

| PEEP-PCL | 28.0 | 0.18 |

| PEG-PCL | 43.0 | 0.21 |

This table is illustrative, based on data for analogous PEGylated block copolymers to demonstrate the type of information DLS provides. Source: Adapted from Dynamic light scattering analysis of various polymeric micelles. researchgate.net

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Internal Structure

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for probing the nanoscale structure, shape, and organization of materials, including self-assembled aggregates of surfactants like this compound. nih.govnih.govnih.gov These techniques measure the elastic scattering of X-rays or neutrons as they pass through a sample, with the scattering pattern at very small angles (typically <10°) providing information on structures ranging from 1 to 100 nanometers. nih.govnih.gov

For this compound micelles, SAXS analysis could reveal:

Internal Structure: It can provide details on the core-shell structure, such as the radius of the hydrophobic stearamine core and the thickness of the hydrophilic PEG-3 shell. nih.govsigmaaldrich.com

Inter-particle Interactions: At higher concentrations, the scattering pattern is influenced by interactions between micelles, which can also be quantified. nih.gov

SANS provides complementary information, often with the advantage of using contrast variation. By selectively replacing hydrogen with deuterium (B1214612) in the solvent or the molecule itself, specific parts of the structure can be "highlighted" or "masked," allowing for a detailed characterization of complex core-shell systems. researchgate.net

Illustrative Research Findings from Analogous Systems:

A synchrotron SAXS study on PEGylated liposomes successfully characterized the PEG layer on the surface. nih.gov By modeling the electron density profile, researchers could determine the thickness of the PEG layer and how it changes with the molar ratio and molecular weight of the PEG-lipid, demonstrating the power of SAXS to resolve the internal structure of such nanoparticles. nih.govsigmaaldrich.com

Table 2: Illustrative SAXS Structural Parameters for a PEGylated Lipid Bilayer

| Parameter | Description | Illustrative Value |

| dH | Headgroup-to-headgroup distance | 3.8 nm |

| dC | Hydrophobic core thickness | 2.9 nm |

| σH | Headgroup electron density distribution | 0.35 nm |

| LPEG | PEG layer thickness | 1.5 - 2.5 nm |

This table is illustrative, based on findings from SAXS analysis of sterically stabilized liposomes to show the type of structural data obtainable. Source: Adapted from characterization of PEG layers in liposomes. nih.govsigmaaldrich.com

Surface-Sensitive Analytical Methods

Atomic Force Microscopy (AFM) for Surface Adsorption and Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanometer scale. mdpi.com It can be used to visualize the adsorption and morphology of this compound on a solid substrate. An AFM operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. uakron.edu The forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored to create a three-dimensional image of the surface. mdpi.comuakron.edu

When studying this compound, AFM could be used to:

Visualize the structure of adsorbed layers, determining whether it forms a uniform monolayer, patchy aggregates, or other structures. researchgate.netresearchgate.net

Measure the height and roughness of the adsorbed film, providing quantitative data on surface coverage. researchgate.net

Observe time-dependent changes in the adsorbed layer, such as reorganization or spreading.

Illustrative Research Findings from Analogous Systems:

AFM has been used to study thin films of PEG on silicon surfaces in an aqueous environment. These studies revealed that the films were continuous and extremely smooth, with root-mean-square (rms) roughness values of less than 2 Å. researchgate.net Other studies on PEGylated dendrimers have used AFM to differentiate the dendrimer core from the surrounding PEG shell, revealing that the PEG coating can be asymmetric. nih.gov

Table 3: Illustrative AFM Topographical Data for PEG Films on Silicon

| PEG Molecular Weight (kDa) | Imaging Environment | RMS Roughness (Å) | Film Morphology |

| 2 | 1x PBS Buffer | < 2.0 | Continuous, pit-free |

| 5 | 1x PBS Buffer | < 2.0 | Continuous, pit-free |

| 10 | 1x PBS Buffer | < 2.0 | Continuous, pit-free |